molecular formula C27H23ClN4O3S B2617034 2-{[2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide CAS No. 892383-08-3

2-{[2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide

Cat. No. B2617034
CAS RN: 892383-08-3
M. Wt: 519.02
InChI Key: RRMSYTBBLGCPFT-UHFFFAOYSA-N
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Description

2-{[2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN4O3S and its molecular weight is 519.02. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

  • The compound is related to heterocyclic chemistry, specifically in the synthesis of polyfunctionally substituted heterocyclic compounds like pyrimidines, chromeno, and pyrazolo. These compounds have diverse applications in pharmaceuticals and organic chemistry (Elian, Abdelhafiz, & Abdelreheim, 2014).

Antitumor Evaluation

  • Similar compounds have been synthesized and evaluated for their antitumor activities. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been tested against human breast adenocarcinoma cell lines, demonstrating potential as anticancer agents (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity

  • Derivatives of similar structures have shown significant antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Zhuravel et al., 2005).

Synthetic Routes and Characterization

  • Research has also focused on the synthetic routes to create such compounds and their characterization, which is crucial for understanding their properties and potential applications (Brown & Waring, 1977).

Coordination Complexes and Antioxidant Activity

  • Some derivatives are used in the formation of coordination complexes, which have been studied for their structure and antioxidant activity, highlighting their potential in medicinal chemistry (Chkirate et al., 2019).

Applications in Organic Synthesis

  • These compounds are integral in organic synthesis, leading to the formation of various heterocyclic compounds with potential pharmacological activities (Ibrahim, El-Shaaer, & Hassan, 2002).

Analgesic and Anti-Inflammatory Properties

  • Related thiazolopyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties, indicating potential use in pain management and anti-inflammatory treatments (Selvam, Karthik, Palanirajan, & Ali, 2012).

properties

IUPAC Name

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O3S/c1-15-5-3-8-20(9-15)30-23(34)14-36-27-22-11-21-18(13-33)12-29-16(2)24(21)35-26(22)31-25(32-27)17-6-4-7-19(28)10-17/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMSYTBBLGCPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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